Modag-001
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Overview
Description
MODAG-001 is a compound developed as a positron emission tomography (PET) tracer targeting alpha-synuclein aggregates. Alpha-synuclein is a protein implicated in neurodegenerative diseases such as Parkinson’s disease and multiple system atrophy. This compound is derived from the lead structure anle138b, which has shown therapeutic activity in animal models of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
MODAG-001 can be synthesized through a series of chemical reactions starting from commercially available precursorsThe final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
MODAG-001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
MODAG-001 has several scientific research applications, including:
Chemistry: Used as a probe to study the binding interactions with alpha-synuclein aggregates.
Biology: Helps in understanding the role of alpha-synuclein in neurodegenerative diseases.
Medicine: Serves as a diagnostic tool in PET imaging to detect alpha-synuclein aggregates in the brain.
Industry: Potential use in the development of new diagnostic agents for neurodegenerative diseases
Mechanism of Action
MODAG-001 exerts its effects by binding to alpha-synuclein fibrils with high affinity. The binding involves stable polar interactions inside the fibril cavity, positioning the central pyrazole moiety near the protein backbone. This interaction allows this compound to act as a PET tracer, enabling the visualization of alpha-synuclein aggregates in the brain .
Comparison with Similar Compounds
Similar Compounds
Anle138b: The lead structure from which MODAG-001 is derived. It has shown therapeutic activity in animal models of neurodegenerative diseases.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for alpha-synuclein fibrils, combined with suitable pharmacokinetics and biodistribution properties. This makes it a promising lead structure for future compound development and a valuable tool in the diagnosis and study of neurodegenerative diseases .
Properties
Molecular Formula |
C16H15BrN4 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
4-[3-(2-bromopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H15BrN4/c1-21(2)13-5-3-11(4-6-13)14-10-15(20-19-14)12-7-8-18-16(17)9-12/h3-10H,1-2H3,(H,19,20) |
InChI Key |
KHJCRNBFTHZLAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=NC=C3)Br |
Origin of Product |
United States |
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